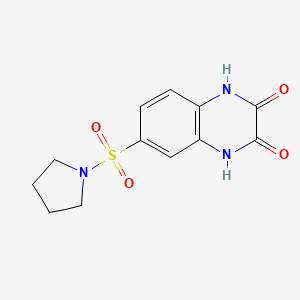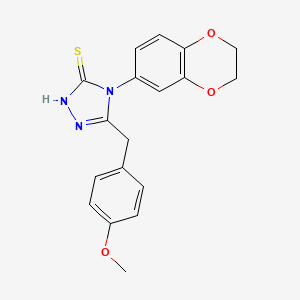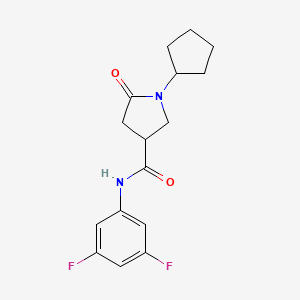
6-(1-吡咯烷磺酰基)-1,4-二氢-2,3-喹喔啉二酮
描述
Synthesis Analysis
The synthesis of quinoxaline derivatives, including 6-(1-pyrrolidinylsulfonyl)-1,4-dihydro-2,3-quinoxalinedione, often involves multi-step chemical processes. A study by Ismail et al. (2023) outlines the design, synthesis, and evaluation of a new series of quinoxaline derivatives for their anticancer activity, highlighting the systematic characterization of novel compounds through 1H NMR, 13C NMR, and elemental analysis (Ismail et al., 2023). Similarly, Patel et al. (2011) synthesized a novel quinoxaline derivative by optimized reaction techniques, further analyzed through spectroscopic methods (Patel, Patel, & Patel, 2011).
Molecular Structure Analysis
The molecular structure of quinoxaline derivatives is critical in determining their chemical behavior and interaction with biological targets. The research by Kobayashi et al. (1998) demonstrates the structural formation of pyrrolo[1,2-a]quinoxaline derivatives through Lewis acid-catalyzed reactions, offering insights into their molecular configurations (Kobayashi et al., 1998).
Chemical Reactions and Properties
Quinoxaline derivatives engage in a variety of chemical reactions, reflecting their versatile chemical properties. Nagata et al. (1994) synthesized tricyclic quinoxalinediones, showing potent antagonistic activity towards the glycine binding site of the NMDA receptor, indicating specific chemical interactions that underline their biological activity (Nagata et al., 1994).
Physical Properties Analysis
The physical properties of quinoxaline derivatives, such as solubility and molecular weight, are essential for their application in various fields. Bonacorso et al. (2018) reported on the synthesis and photophysical analysis of quinolines, revealing insights into their physical characteristics and interactions with DNA, which could be relevant for similar quinoxaline compounds (Bonacorso et al., 2018).
科学研究应用
喹喔啉衍生物作为缓蚀剂
喹喔啉衍生物,包括与 6-(1-吡咯烷磺酰基)-1,4-二氢-2,3-喹喔啉二酮 相似的那些,已被确认为有效的防腐材料。这些化合物由于能够通过配位键与表面金属原子形成高度稳定的螯合配合物,因此对金属腐蚀特别有效。喹喔啉衍生物中极性取代基的存在增强了它们作为缓蚀剂的吸附和功效 (C. Verma, M. Quraishi, E. Ebenso, 2020).
光学传感器和生物医学应用
喹喔啉衍生物因其形成配位键和氢键的能力而被探索用于制造光学传感器。这些性质使其适用于在各种生物和医学应用中用作传感探针。这项研究表明了基于喹喔啉衍生物开发复杂检测系统的潜力 (Gitanjali Jindal, N. Kaur, 2021).
抗菌和疾病治疗
喹喔啉结构的修饰带来了广泛的生物医学应用,包括抗菌活性以及对慢性疾病和代谢疾病的治疗。这些发现强调了喹喔啉衍生物在药物开发中的多功能性及其在解决一系列健康问题中的潜力 (J. A. Pereira et al., 2015).
环境和光催化降解
喹喔啉衍生物已在环境应用中得到研究,特别是在污染物的光催化降解中。这项研究突出了喹喔啉化合物在有毒物质的分解和矿化中的作用,说明了它们在环境清理工作中的潜力 (P. Pichat, 1997).
氧化应激和毒性研究
氧化应激与喹喔啉 1,4-二氧化物衍生物的毒性之间的关系,包括与 6-(1-吡咯烷磺酰基)-1,4-二氢-2,3-喹喔啉二酮 相关的化合物,已得到广泛研究。这些研究提供了对喹喔啉衍生物毒性和代谢机制的见解,为开发更安全、更有效的药物提供了有价值的信息 (Xu Wang et al., 2016).
属性
IUPAC Name |
6-pyrrolidin-1-ylsulfonyl-1,4-dihydroquinoxaline-2,3-dione | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H13N3O4S/c16-11-12(17)14-10-7-8(3-4-9(10)13-11)20(18,19)15-5-1-2-6-15/h3-4,7H,1-2,5-6H2,(H,13,16)(H,14,17) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MNQLMIIWOVBYIW-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCN(C1)S(=O)(=O)C2=CC3=C(C=C2)NC(=O)C(=O)N3 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H13N3O4S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
295.32 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
6-(Pyrrolidin-1-ylsulfonyl)quinoxaline-2,3-diol | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。



![3-[3-(2-chloro-4-methylphenoxy)propyl]-4(3H)-quinazolinone](/img/structure/B4622633.png)


![2-({4-(2-furylmethyl)-5-[(2-methyl-1H-indol-3-yl)methyl]-4H-1,2,4-triazol-3-yl}thio)acetamide](/img/structure/B4622651.png)
![(2-furylmethyl)[(2-methoxy-1-naphthyl)methyl]amine hydrochloride](/img/structure/B4622662.png)
![ethyl 4-({[(4-bromo-3-chlorophenyl)amino]carbonothioyl}amino)benzoate](/img/structure/B4622665.png)
![2-(3-methoxyphenyl)-10-methyl-8-(trifluoromethyl)pyrido[2',3':3,4]pyrazolo[1,5-a]pyrimidine-4-carboxylic acid](/img/structure/B4622687.png)


![2-{[(3,4-dimethylphenyl)acetyl]amino}-N-isopropylbenzamide](/img/structure/B4622703.png)
![methyl 5-ethyl-2-[(4,5,6,7-tetrahydro-1-benzothien-2-ylcarbonyl)amino]-3-thiophenecarboxylate](/img/structure/B4622725.png)
![1-{4-[(4-fluorobenzyl)(methylsulfonyl)amino]benzoyl}-4-piperidinecarboxamide](/img/structure/B4622731.png)
![N-(1,5-dimethyl-3-oxo-2-phenyl-2,3-dihydro-1H-pyrazol-4-yl)-2-{4-[(4-methylphenyl)sulfonyl]-1-piperazinyl}acetamide](/img/structure/B4622739.png)
![N-{[(2-chloro-4-iodophenyl)amino]carbonothioyl}-4-biphenylcarboxamide](/img/structure/B4622742.png)